molecular formula C11H11N5O2S2 B15153038 2-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzamide

2-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B15153038
M. Wt: 309.4 g/mol
InChI Key: VURUIRASCIIWEP-UHFFFAOYSA-N
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Description

2-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE typically involves multiple steps. The reaction conditions often involve the use of solvents such as methanol or dichloromethane and may require heating under reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Scientific Research Applications

2-{2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C11H11N5O2S2

Molecular Weight

309.4 g/mol

IUPAC Name

2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C11H11N5O2S2/c12-9(18)6-3-1-2-4-7(6)14-8(17)5-19-11-16-15-10(13)20-11/h1-4H,5H2,(H2,12,18)(H2,13,15)(H,14,17)

InChI Key

VURUIRASCIIWEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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